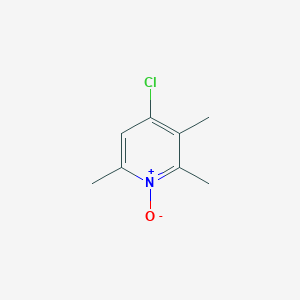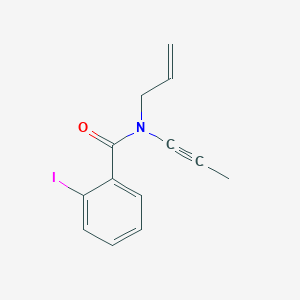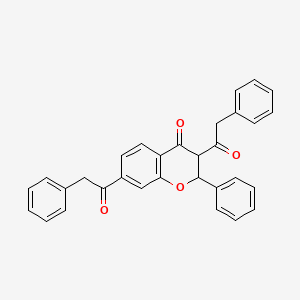
2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one is a complex organic compound with the molecular formula C31H24O4 . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenylacetyl derivatives with a benzopyran precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes optimizing reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives .
Aplicaciones Científicas De Investigación
2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydrochromen-4-one: A closely related compound with similar structural features and chemical properties.
Flavonoids: A class of compounds with a benzopyran core, known for their diverse biological activities.
Coumarins: Another class of benzopyran derivatives with various pharmacological properties.
Uniqueness
2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of phenylacetyl groups, which confer distinct chemical and biological properties compared to other benzopyran derivatives .
Propiedades
Número CAS |
644973-71-7 |
|---|---|
Fórmula molecular |
C31H24O4 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-phenyl-3,7-bis(2-phenylacetyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C31H24O4/c32-26(18-21-10-4-1-5-11-21)24-16-17-25-28(20-24)35-31(23-14-8-3-9-15-23)29(30(25)34)27(33)19-22-12-6-2-7-13-22/h1-17,20,29,31H,18-19H2 |
Clave InChI |
NLYHCGYNYJJIHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2C(OC3=C(C2=O)C=CC(=C3)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)

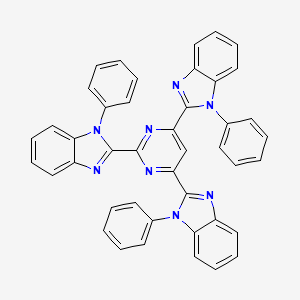
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)
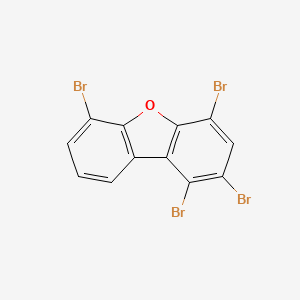
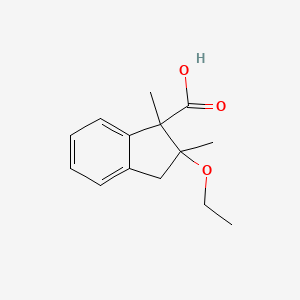
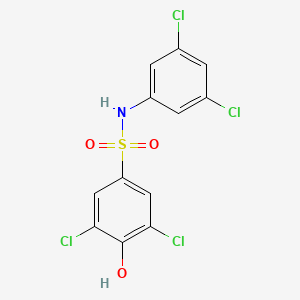

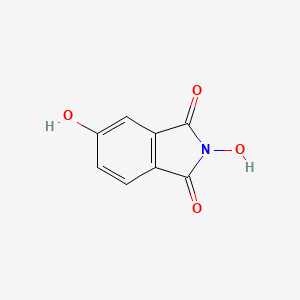

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-](/img/structure/B15168812.png)
![2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene](/img/structure/B15168815.png)
